Tert-butyl 3-{[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate
Description
Tert-butyl 3-{[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate (CAS: 1354009-81-6) is a Boc-protected pyrrolidine derivative featuring a pyrimidine substituent at the 3-position. Key structural attributes include:
- Molecular formula: C₁₅H₂₃N₃O₄S, with a molecular weight of 341.426 g/mol .
- Stereochemistry: The compound defines one stereocenter with the R-configuration .
- Functional groups:
- A tert-butyloxycarbonyl (Boc) group at the pyrrolidine nitrogen, enhancing stability during synthetic workflows.
- A pyrimidine ring substituted with a 6-methoxy and 2-methylsulfanyl group, influencing electronic properties and reactivity.
- An ether linkage between the pyrrolidine and pyrimidine moieties.
This compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or antiviral agents, where the pyrimidine core and sulfur-containing substituents play critical roles in target binding .
Properties
Molecular Formula |
C15H23N3O4S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
tert-butyl 3-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-7-6-10(9-18)21-12-8-11(20-4)16-13(17-12)23-5/h8,10H,6-7,9H2,1-5H3 |
InChI Key |
HFRFPGDDUVAEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=NC(=C2)OC)SC |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Pyrrolidine
The pyrrolidine core is typically synthesized through:
- Boc protection : Treating 3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or DMAP.
$$
\text{3-Hydroxypyrrolidine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl 3-hydroxypyrrolidine-1-carboxylate}
$$
Conditions : Dichloromethane (DCM), 0–25°C, 12–24 hours.
Yield : 85–92%.
Synthesis of the Pyrimidine Fragment
Construction of the Pyrimidine Ring
The 6-methoxy-2-(methylsulfanyl)pyrimidin-4-ol scaffold is synthesized via:
- Cyclocondensation : Reacting thiourea with β-keto esters under acidic conditions.
$$
\text{CH}3\text{COCH}2\text{COOR} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{HCl}} \text{2-Methylsulfanyl-4-hydroxypyrimidine}
$$
Modifications : - Methoxy introduction : Methoxylation at C6 using NaOMe or MeOH/H2SO4.
- Methylsulfanyl retention : Controlled oxidation or thiolation to preserve the –SMe group.
Yield : 70–80% for the pyrimidine core.
Coupling Strategies
Nucleophilic Aromatic Substitution (SNAr)
The hydroxyl group on the pyrimidine reacts with a leaving group (e.g., chloride) on the pyrrolidine.
Procedure :
- Activation : Convert 6-methoxy-2-(methylsulfanyl)pyrimidin-4-ol to 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine using POCl3.
- Coupling : React the chloropyrimidine with Boc-protected 3-hydroxypyrrolidine in the presence of Cs2CO3 or K2CO3.
$$
\text{4-Chloropyrimidine} + \text{Boc-pyrrolidine-OH} \xrightarrow{\text{Cs}2\text{CO}3} \text{Target Compound}
$$
Conditions : DMF or DMSO, 80–100°C, 12–24 hours.
Yield : 60–75%.
Mitsunobu Reaction
For direct etherification without pre-activation:
Reagents : DIAD (diisopropyl azodicarboxylate) and PPh3.
$$
\text{Pyrimidin-4-ol} + \text{Boc-pyrrolidine-OH} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$
Conditions : THF, 0–25°C, 6–12 hours.
Yield : 50–65%.
Stereochemical Control
The 3-position of pyrrolidine introduces chirality. Key methods include:
- Chiral resolution : Use of (R)- or (S)-Boc-pyrrolidine synthesized via asymmetric hydrogenation.
- Dynamic kinetic resolution : Employing chiral catalysts during coupling.
Enantiomeric excess (ee) : >98% for isolated (R)- and (S)-enantiomers.
Optimization and Challenges
Reaction Efficiency
Purification
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) achieves >95% purity.
- Crystallization : Ethanol/water recrystallization removes residual bases.
Comparative Data Table
| Method | Conditions | Yield | Purity | Stereocontrol |
|---|---|---|---|---|
| SNAr with Cs2CO3 | DMF, 100°C, 24h | 75% | 98% | Racemic |
| Mitsunobu | THF, 25°C, 12h | 65% | 95% | Retained configuration |
| Chiral resolution | Ethanol/water | 40% | 99% ee | >98% ee |
Industrial-Scale Considerations
- Cost : SNAr is preferred for lower reagent costs vs. Mitsunobu’s expensive DIAD.
- Safety : POCl3 handling requires rigorous safety protocols.
Emerging Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
(S)-tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals, including intermediates for the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which (S)-tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
a) Ethoxy Substitution
- Compound : (R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (CAS: 1354014-71-3) .
- Key differences: Replaces the 6-methoxy and 2-methylsulfanyl groups with a 6-ethoxy group. Molecular weight: 309.36 g/mol (vs. 341.43 g/mol for the target).
b) Diethylamino Substitution
- Compound: (R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (CAS: 1354000-24-0) .
- Key differences: Features a 6-diethylamino group instead of 6-methoxy and 2-methylsulfanyl. Molecular weight: 336.43 g/mol.
c) Methylpyrimidine Derivative
Variations in the Heterocyclic Core
a) Pyridine Derivatives
- Examples :
- Key differences :
- Replace the pyrimidine with a pyridine ring , altering electronic properties (pyridine is less electron-deficient than pyrimidine).
- Substituents like bromo , iodo , or silyl ethers introduce distinct reactivity (e.g., cross-coupling opportunities for bromo/iodo groups).
Linker and Stereochemical Modifications
a) Direct vs. Methylene-Linked Oxygen
- Target compound : Direct ether linkage between pyrrolidine and pyrimidine.
- Analog : tert-Butyl 3-(((4-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate () uses a CH₂O linker .
- Impact : The methylene group adds rotational freedom, which may reduce target specificity but improve solubility.
b) Stereoisomers
- Racemic analogs : Compounds like (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate () lack defined stereocenters.
- Impact : The R-configuration in the target compound may confer superior enantioselectivity in biological systems compared to racemic mixtures.
Biological Activity
Tert-butyl 3-{[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate, also known by its CAS number 1354015-09-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H23N3O4S
- Molecular Weight : 341.43 g/mol
- CAS Number : 1354015-09-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in inflammatory pathways. The pyrimidine moiety is known for its ability to modulate cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Anti-inflammatory Activity
Recent studies have highlighted the compound's anti-inflammatory effects. In vitro assays have demonstrated that derivatives of pyrimidine, including this specific compound, exhibit potent inhibition of COX-2 activity. For instance:
- Inhibition Assays : The compound showed an IC50 value comparable to that of celecoxib, a well-known COX-2 inhibitor, indicating its potential as an anti-inflammatory agent. The IC50 values reported for similar pyrimidine derivatives ranged from 0.04 μmol to 0.04 μmol, suggesting strong inhibitory effects on COX enzymes .
Table 1: Comparative IC50 Values of Pyrimidine Derivatives
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | |
| Compound A (similar structure) | 0.04 ± 0.02 | |
| Compound B (similar structure) | 0.04 ± 0.09 |
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of the methoxy and methylthio groups on the pyrimidine ring significantly enhances the biological activity of the compound. Modifications in these substituents can lead to variations in potency and selectivity towards COX isoforms.
Case Studies and Research Findings
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of this compound through carrageenan-induced paw edema tests and cotton pellet-induced granuloma assays. Results indicated that compounds with similar structures exhibited ED50 values comparable to indomethacin, a standard anti-inflammatory drug .
- Cell Line Studies : Further investigations on cell lines revealed that certain derivatives inhibited cell proliferation and migration in cancer models, suggesting potential applications in oncology .
- Electrochemical Properties : The synthesis and characterization of ferrocene-pyrimidine conjugates demonstrated promising antiplasmodial activities against Plasmodium falciparum, highlighting the versatility of pyrimidine-based compounds in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
